molecular formula C11H15N3O2S B1412796 2-Amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide CAS No. 2034161-84-5

2-Amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide

Cat. No. B1412796
CAS RN: 2034161-84-5
M. Wt: 253.32 g/mol
InChI Key: IKVOYVPNNHGBFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

Photodynamic Therapy Application

A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivatives, demonstrating its potential for photodynamic therapy in cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

Tomorowicz et al. (2020) synthesized novel benzenesulfonamides and evaluated their antitumor effects, showing significant cytotoxic activity against various cancer cell lines and providing insight into Quantitative Structure–Activity Relationships (QSAR) (Tomorowicz et al., 2020).

Structural Analysis

Pratt, Hutchinson, and Stevens (2011) conducted a study on the X-ray crystal structures of solvates of sulfapyridine, including benzenesulfonamide derivatives. This work offers valuable insights into conformational polymorphs and hydrogen-bonding networks in such structures (Pratt, Hutchinson, & Stevens, 2011).

Tumor-Associated Carbonic Anhydrase Inhibition

Güzel-Akdemir et al. (2015) synthesized a series of benzenesulfonamides and demonstrated their low nanomolar inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII, suggesting their potential as antitumor drug targets (Güzel-Akdemir et al., 2015).

Luminescence and Antibacterial Properties

Feng et al. (2021) explored the use of modified benzenesulfonamide acid in constructing new metal complexes, finding that these compounds have notable photo-luminescence and antibacterial properties (Feng et al., 2021).

properties

IUPAC Name

2-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-14-8-4-7-11(14)13-17(15,16)10-6-3-2-5-9(10)12/h2-3,5-6H,4,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVOYVPNNHGBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=NS(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101181236
Record name Benzenesulfonamide, 2-amino-N-(1-methyl-2-pyrrolidinylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide

CAS RN

2034161-84-5
Record name Benzenesulfonamide, 2-amino-N-(1-methyl-2-pyrrolidinylidene)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034161-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 2-amino-N-(1-methyl-2-pyrrolidinylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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